molecular formula C10H13ClN4 B8736963 7-Chloro-1,3-dimethyl-5-(propan-2-yl)-1H-pyrazolo[4,3-d]pyrimidine CAS No. 89239-55-4

7-Chloro-1,3-dimethyl-5-(propan-2-yl)-1H-pyrazolo[4,3-d]pyrimidine

Cat. No. B8736963
CAS RN: 89239-55-4
M. Wt: 224.69 g/mol
InChI Key: YHRMDYCTOBUEIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Chloro-1,3-dimethyl-5-(propan-2-yl)-1H-pyrazolo[4,3-d]pyrimidine is a useful research compound. Its molecular formula is C10H13ClN4 and its molecular weight is 224.69 g/mol. The purity is usually 95%.
BenchChem offers high-quality 7-Chloro-1,3-dimethyl-5-(propan-2-yl)-1H-pyrazolo[4,3-d]pyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-Chloro-1,3-dimethyl-5-(propan-2-yl)-1H-pyrazolo[4,3-d]pyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

89239-55-4

Product Name

7-Chloro-1,3-dimethyl-5-(propan-2-yl)-1H-pyrazolo[4,3-d]pyrimidine

Molecular Formula

C10H13ClN4

Molecular Weight

224.69 g/mol

IUPAC Name

7-chloro-1,3-dimethyl-5-propan-2-ylpyrazolo[4,3-d]pyrimidine

InChI

InChI=1S/C10H13ClN4/c1-5(2)10-12-7-6(3)14-15(4)8(7)9(11)13-10/h5H,1-4H3

InChI Key

YHRMDYCTOBUEIB-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C2=C1N=C(N=C2Cl)C(C)C)C

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

A mixture of 10 g (0.048 mol) of 1,3-dimethyl-5-isopropyl-1H-pyrazolo[4,3-d]pyrimidin-7-ol and 10.2 g (0.049 mol) of phosphorus pentachloride in 70 ml of phosphorus oxychloride is stirred under reflux five hours and evaporated in vacuo. The residue is dissolved in 150 ml of methylene dichloride and stirred with 100 ml of a saturated solution of sodium bicarbonate. The organic layer is separated, dried over MgSO4, and evaporated in vacuo to to give 10.5 g of 7-chloro-1,3-dimethyl-5-isopropyl-1H-pyrazolo[4,3-d]pyrimidine, mp 87°-89° C. from pet ether.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
10.2 g
Type
reactant
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.